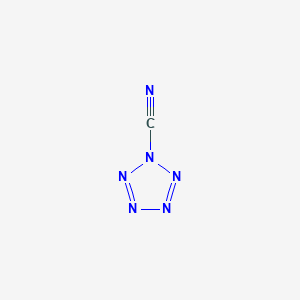

1H-Pentazolecarbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

652148-77-1 |

|---|---|

Molecular Formula |

CN6 |

Molecular Weight |

96.05 g/mol |

IUPAC Name |

pentazole-1-carbonitrile |

InChI |

InChI=1S/CN6/c2-1-7-5-3-4-6-7 |

InChI Key |

IJFXKEDIEDJJFU-UHFFFAOYSA-N |

Canonical SMILES |

C(#N)N1N=NN=N1 |

Origin of Product |

United States |

Historical Trajectories and Conceptual Evolution of Pentazole Systems

The journey towards understanding and synthesizing pentazole systems has been a long and challenging one, marked by early theoretical postulations and decades of experimental efforts. The concept of a five-nitrogen ring system, the pentazole (HN₅), has intrigued chemists for over a century, representing the final and most nitrogen-rich member of the azole series of heterocyclic compounds, which includes pyrrole, imidazole, pyrazoles, triazoles, and tetrazoles. wikipedia.orguou.ac.in

Initial attempts to synthesize aryl-substituted pentazoles date back to the early 20th century. wiley-vch.de However, it was not until the mid-1950s that the existence of these highly unstable compounds was definitively established through kinetic studies. wiley-vch.de A significant breakthrough came with the synthesis and characterization of phenylpentazole, where the aromatic phenyl group provides a degree of stabilizing conjugation to the inherently unstable pentazole ring. wikipedia.org Further research demonstrated that electron-donating groups on the aryl substituent could enhance stability, with 4-dimethylaminophenylpentazole (B14617637) being one of the most stable derivatives known, though it still decomposes above 50°C. wikipedia.org

The unsubstituted pentazolate anion (cyclo-N₅⁻) remained elusive for much longer. Its existence in solution was first demonstrated through the decomposition of substituted arylpentazoles. wikipedia.org A major milestone was achieved with its first detection in the gas phase by mass spectrometry in 2002. researchgate.net The synthesis of stable salts of the pentazolate anion under high-pressure conditions in the 2010s marked a new era in pentazole chemistry, opening avenues for the study of its properties and potential applications. wikipedia.orgresearchgate.net The synthesis of various derivatives continues to be an active area of research, with computational studies often guiding the exploration of new synthetic pathways for potentially hazardous, high-energy molecules. rsc.orgrsc.org

The Significance of High Nitrogen Frameworks in Advanced Chemical Research

High-nitrogen compounds are a class of materials that derive a significant portion of their chemical potential energy from their large positive heats of formation. researchgate.net This energy is released upon decomposition, which typically yields the highly stable and environmentally benign dinitrogen (N₂) molecule. uni-bayreuth.de The energy content of these materials stems from the substantial difference in bond energies between nitrogen-nitrogen single (N-N) and double (N=N) bonds, which are significantly weaker, and the exceptionally strong nitrogen-nitrogen triple bond (N≡N) in dinitrogen gas. dtic.mil

This fundamental property makes high-nitrogen frameworks highly sought after for a variety of advanced applications:

High-Energy-Density Materials (HEDMs): The ability to store large amounts of energy in a small volume makes these compounds prime candidates for next-generation explosives and propellants. uni-bayreuth.dedtic.mil Theoretical calculations for some polynitrogen species predict performance significantly exceeding that of conventional materials like TNT. uni-bayreuth.dedtic.mil

Gas Generators: The decomposition to nitrogen gas makes them suitable for applications such as automotive airbags and fire suppression systems.

Propellants: High-nitrogen materials are attractive as rocket propellants due to their potential for high specific impulse and the production of a low-signature plume, which is advantageous for tactical missiles. dtic.mil

The primary challenge in this field is achieving a balance between high energy content and sufficient stability for safe handling and storage. researchgate.net Research focuses on designing molecules where the high-nitrogen core is stabilized, often through incorporation into heterocyclic rings, forming complexes with metals, or the addition of specific functional groups. researchgate.netresearchgate.net Nitrogen-containing heterocycles like triazines, tetrazines, triazoles, and tetrazoles serve as foundational backbones for creating new energetic compounds. openmedicinalchemistryjournal.com

Position of 1h Pentazolecarbonitrile in Contemporary Pentazole Chemistry

Quantum Chemical Approaches to Electronic Structure and Bonding Analysis

Quantum chemical methods are indispensable tools for elucidating the fundamental electronic characteristics and bonding nature of novel molecular systems like this compound. These computational techniques provide insights that are often difficult to obtain through experimental means alone.

Ab Initio and Density Functional Theory (DFT) Calculations for Ground State Geometries

Theoretical investigations into pentazole derivatives frequently employ ab initio and Density Functional Theory (DFT) methods to determine their equilibrium structures. For instance, DFT calculations have been used to study phenylpentazole and its derivatives, providing insights into their optimized geometries. These studies often utilize various functionals, such as B3LYP and B3PW91, in conjunction with basis sets like 6-31G(d,p) and DGDZVP2 to achieve accurate structural predictions. The choice of functional and basis set can significantly influence the accuracy of the calculated geometries and subsequent properties. For example, solvent effects, often incorporated using models like the Polarizable Continuum Model (PCM), can be crucial for accurately predicting geometries in solution.

Computational studies on various substituted pentazoles have shown that the nature of the substituent group significantly affects the geometry and stability of the pentazole ring. Electron-donating groups, for instance, have been shown to stabilize the pentazole ring through resonance effects.

| Computational Method | Basis Set | Key Findings on Geometry | Reference |

|---|---|---|---|

| DFT (B3LYP) | 6-31+G(d,p) | Correlated computed free energies of activation with experimental data for 4-hydroxyphenylpentazole. | |

| DFT | Not Specified | Studied phenylpentazole and its derivatives with electron-donating substituents. | |

| High-level DFT | Not Specified | Investigated the stability of phenylpentazole and its substituted derivatives. | |

| Ab initio quantum chemistry | Not Specified | Investigated structures of protonated pentazole cations and ion pairs. | |

| DFT (B3LYP/6-311++G(d,p), B3PW91/6-31G(d,p)) | 6-311++G(d,p), 6-31G(d,p) | Investigated the effects of different explosophoric groups on the hexaazaadamantane skeleton. |

Investigation of Molecular Orbitals and Electron Density Distributions

The analysis of molecular orbitals (MOs) and electron density provides a deeper understanding of the electronic structure and reactivity of pentazoles. The distribution of electron density in bonding and antibonding molecular orbitals, formed from the overlap of atomic orbitals, dictates the nature of the chemical bonds within the molecule. For molecules with multiple bonds, such as those containing a pentazole ring, the combination of atomic p-orbitals leads to the formation of both sigma (σ) and pi (π) molecular orbitals.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. In a study of cyanuric acid derivatives, the introduction of a vinyl group led to the HOMO becoming a π-type MO. Conversely, adding a dichloroethyl group resulted in an n-type HOMO due to the contribution from the chlorine atoms' lone pairs. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and reactivity.

Electron density distribution, often visualized through electrostatic potential (ESP) maps, reveals regions of the molecule that are electron-rich or electron-poor, indicating likely sites for electrophilic or nucleophilic attack. For example, analysis of ESP has shown the formation of positive π-hole potentials in certain tri-keto derivatives of cyanuric acid.

Theoretical Descriptors of Aromaticity in the Pentazole Ring System

The stability of the pentazole ring is often attributed to its aromatic character. Theoretical calculations provide several descriptors to quantify this aromaticity. One common method is the Nucleus-Independent Chemical Shift (NICS), which measures

Energetic Landscape and Reaction Path Analysis

Theoretical Assessment of Kinetic Stability and Decomposition Barriers

The activation energy (Ea) for the cracking of the pentazole ring is often significantly lower than the bond dissociation energy (EBD) of the bond connecting a substituent to the ring, indicating that the ring's intrinsic stability is the more influential factor. energetic-materials.org.cn For substituted pentazoles, the nature of the substituent plays a crucial role. Electron-donating groups tend to enhance the stability of the pentazole ring, while electron-withdrawing groups, such as the carbonitrile group, generally decrease it. acs.orgengineering.org.cn This is attributed to the fact that the pentazole ring itself is a strong electron-withdrawing entity. energetic-materials.org.cn The introduction of another electron-withdrawing group can lead to an electronic imbalance that destabilizes the ring. energetic-materials.org.cn

For instance, in a study of N₅R compounds, where R is a substituent directly attached to the pentazole ring, the activation energy for ring decomposition was found to be lower when R was an electron-withdrawing group compared to when it was a hydrogen atom or an electron-donating group. energetic-materials.org.cn This suggests that this compound would be less stable than pentazoles bearing electron-donating substituents. The decomposition of substituted pentazole cations to N₂ and the corresponding azidinium cation also shows a dependence on the substituent's electronic character, with electron-donating groups increasing the activation energy and electron-withdrawing groups making the decomposition more exothermic. dtic.mil

| Substituent Type on Pentazole Ring | Effect on Kinetic Stability | Effect on Decomposition Activation Energy (Ea) | Reference |

|---|---|---|---|

| Electron-Donating Groups | Increases | Increases | acs.orgdtic.mil |

| Electron-Withdrawing Groups (e.g., -CN) | Decreases | Decreases | acs.orgenergetic-materials.org.cnengineering.org.cn |

Influence of the Carbonitrile Substituent on Pentazole Electronic Characteristics

Perturbation of Aromaticity by Electron-Withdrawing Groups

The aromaticity of the pentazole ring is a fundamental aspect of its stability. engineering.org.cn This aromatic character can be significantly perturbed by the presence of substituents. Electron-withdrawing groups (EWGs), such as the carbonitrile (-CN) group, can disrupt the aromaticity of the pentazole ring. engineering.org.cnnih.gov The pentazole ring's electron-withdrawing nature is comparable to that of a cyanide group. acs.org When another EWG is attached, it competes for electron density, which can diminish the delocalization of π-electrons within the ring and thus reduce its aromatic stabilization. nih.gov

Computational Modeling of Substituent Effects on Ring Stability

Computational modeling provides a powerful tool to quantify the effects of substituents on the stability of the pentazole ring. As established, electron-withdrawing groups like the carbonitrile group generally destabilize the pentazole ring. engineering.org.cn Theoretical studies on various substituted pentazoles have consistently shown that electron-withdrawing groups lower the stability of both the pentazole ring and the C-N bond connecting the substituent to the ring. engineering.org.cn

The stability of the pentazole ring is intricately linked to the charge distribution. The pentazole ring is inherently electron-withdrawing, and attaching another strong electron-withdrawing group can lead to an unfavorable accumulation or depletion of charge, thereby destabilizing the ring structure. energetic-materials.org.cn This effect is a key factor in predicting the viability and reactivity of novel pentazole-based compounds.

| Substituent Group | Electronic Effect | Impact on Pentazole Ring Stability | Reference |

|---|---|---|---|

| -CN (Carbonitrile) | Strongly Electron-Withdrawing | Decreases | energetic-materials.org.cnengineering.org.cn |

| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Decreases | energetic-materials.org.cnacs.org |

| -OH (Hydroxyl) | Electron-Donating (by resonance) | Increases | acs.org |

| -NH₂ (Amino) | Strongly Electron-Donating | Increases | dtic.mil |

Intermolecular Interactions and Aggregation Behavior: A Theoretical Perspective

From a theoretical standpoint, the intermolecular interactions of this compound are expected to be influenced by the polar nature of both the pentazole ring and the carbonitrile substituent. The presence of multiple nitrogen atoms in the pentazole ring and the nitrogen in the nitrile group allows for the formation of various non-covalent interactions, including hydrogen bonds (in the case of 1H-pentazole derivatives) and π-π stacking interactions. acs.org

Computational analyses of similar nitrogen-rich heterocyclic compounds, such as tetrazoles, reveal that the nitrogen atoms of the ring are primary sites for intermolecular interactions. acs.org The N-H group in 1H-tetrazoles, for example, readily participates in hydrogen bonding. acs.org Similarly, the N-H of this compound would be a potent hydrogen bond donor. Furthermore, the π-system of the pentazole ring can engage in π-π stacking interactions with other aromatic rings. acs.org

Precursor Design and Selection for Pentazole Ring Construction

The judicious choice of precursors is paramount for the successful construction of the pentazole ring. The two primary approaches involve the coupling of aryldiazonium salts with azides and high-pressure synthesis methodologies.

Strategies for Aryldiazonium Salt Precursors and Azide (B81097) Coupling

The most widely explored route to aryl-substituted pentazoles involves the reaction of an aryldiazonium salt with an azide anion. engineering.org.cn This reaction proceeds through a pentazene intermediate which can then cyclize to form the pentazole ring. engineering.org.cnrsc.org The stability of the resulting arylpentazole is highly dependent on the nature of the substituent on the aryl ring.

Key Research Findings:

Electron-donating groups on the aryl ring have been shown to stabilize the pentazole ring. wikipedia.orgwiley-vch.de This stabilization is attributed to resonance effects that increase the electron density and delocalization within the N5 ring. wiley-vch.dersc.org For instance, the derivative 4-dimethylaminophenylpentazole (B14617637) is one of the most stable pentazole compounds known. wikipedia.org

Conversely, electron-withdrawing groups destabilize the pentazole ring. wiley-vch.de

Computational studies have explored the effect of various substituents, including alkali metals (Li, Na, K), on the stability of phenylpentazole. engineering.org.cnwiley-vch.de Ortho-substitution with these metals was found to generate a more negative charge on the pentazole ring, leading to increased stability. wiley-vch.de

Benzylpentazole and its derivatives have also been investigated as precursors. They generally exhibit more stable N5 rings and less stable C–N bonds compared to their arylpentazole counterparts. engineering.org.cn

The reaction of aryldiazonium chlorides with azide ions has been studied at low temperatures to understand the mechanism and identify intermediates. rsc.org These studies have provided evidence for the formation of arylpentazenes as key intermediates. rsc.orgresearchgate.net

| Substituent Type | Effect on Pentazole Ring Stability | Reasoning | Example |

|---|---|---|---|

| Electron-Donating Group | Stabilizing | Increases electron density and delocalization in the N5 ring through resonance. wiley-vch.dersc.org | 4-dimethylaminophenylpentazole wikipedia.org |

| Electron-Withdrawing Group | Destabilizing | Decreases electron density of the pentazole ring. wiley-vch.de | - |

| Alkali Metals (ortho-substituted) | Stabilizing | Generates a more negative charge on the pentazole ring, enhancing stability. wiley-vch.de | ortho-lithiated phenylpentazole engineering.org.cnwiley-vch.de |

High-Pressure Synthesis Methodologies for All-Nitrogen Systems

An alternative and powerful approach for the synthesis of all-nitrogen species, including the pentazolate anion (cyclo-N5⁻), involves the use of high pressure and high temperature. engineering.org.cn This method overcomes the activation energy barrier for the cyclization of an azide anion with a nitrogen molecule (N2). engineering.org.cn

Key Research Findings:

The first successful synthesis of a solid-state compound containing the isolated pentazolate anion (N₅⁻) was achieved by compressing and laser-heating cesium azide (CsN₃) mixed with liquid nitrogen in a diamond anvil cell. arxiv.orgosti.govresearchgate.net

Theoretical calculations predicted the transformation of the mixture to cesium pentazolate (CsN₅) at high pressures. arxiv.orgosti.govresearchgate.net

This high-pressure synthesis route has also been theoretically explored for other metal pentazolates, including those of copper, magnesium, and barium, with predictions of metastability under ambient conditions. engineering.org.cn

Similarly, the synthesis of LiN₅ has been reported at pressures above 45 GPa from pure lithium and molecular nitrogen. wikipedia.org This compound was found to be retainable at ambient conditions after the release of pressure. wikipedia.org

Theoretical studies have predicted that ammonium (B1175870) pentazolate ((NH₄)(N₅)) could be formed from ammonium azide and nitrogen at pressures above 12.5 GPa. researchgate.netresearchgate.net

Mechanistic Pathways of Pentazole Formation: A Deeper Elucidation

Understanding the mechanistic details of pentazole formation is crucial for optimizing synthetic protocols and designing more stable derivatives.

Identification of Key Intermediates (e.g., Pentazenes) and Their Reactivity

The reaction between an aryldiazonium salt and an azide ion is now understood to proceed through a linear pentazene intermediate. engineering.org.cnresearchgate.net The conformation of this intermediate is critical in determining the reaction outcome.

Key Research Findings:

Experimental studies using 1H and 15N NMR spectroscopy at low temperatures have allowed for the detection of an (E,Z)-arylpentazene intermediate, which is the key precursor to the 1-arylpentazole product. rsc.org

Three isomeric arylpentazenes (Z,E, E,E, and E,Z) can be formed from the initial attack of the azide ion on the diazonium salt. rsc.org The (Z,E)-arylpentazene leads directly to the formation of an aryl azide and does not convert to the E-isomer, which is necessary for cyclization. rsc.org

Computational studies have provided detailed reaction pathways of possible pentazene intermediates and have explored the influence of substituents on the competition between cyclization to a pentazole and decomposition to an azide and nitrogen. engineering.org.cn

Concerted versus Stepwise Cyclization Mechanisms

The exact nature of the cyclization of the pentazene intermediate to the pentazole ring has been a subject of investigation, with both concerted and stepwise mechanisms being considered.

Key Research Findings:

Low-temperature NMR studies of the reaction between p-chlorophenyldiazonium chloride and azide ion suggest a stepwise formation of the arylpentazole. rsc.org

The detection of the arylpentazene intermediate provides strong evidence against a fully concerted mechanism where the pentazole is formed in a single step from the diazonium salt and azide. rsc.org

Theoretical calculations have been employed to explore the energy barriers and transition states associated with the cyclization process, further supporting a stepwise pathway involving the pentazene intermediate. engineering.org.cn

Challenges in Isolation and Stabilization of Unstable Pentazole Derivatives

Despite the advances in synthetic methodologies, the isolation and stabilization of pentazole derivatives, particularly those without significant stabilizing groups, remain a major challenge. arxiv.orgresearchgate.netresearchgate.net The inherent instability of the pentazole ring makes these compounds prone to decomposition, often with the evolution of nitrogen gas. nih.gov

Key Research Findings:

Solvent Effects on Reaction Yields and Product Stability

The choice of solvent is a critical parameter in the synthesis of pentazoles, profoundly influencing both the reaction yield and the stability of the resulting product. The synthesis of high-nitrogen heterocycles, such as tetrazoles, which are structurally related to pentazoles, demonstrates a strong dependence on the solvent's properties. For instance, in the synthesis of 5-phenyl-1H-tetrazole, polar solvents like DMF and DMSO lead to moderate yields, while less polar solvents such as toluene (B28343) result in no product formation, likely due to the poor solubility of the reactants. researchgate.net Water has been identified as an optimal solvent in certain tetrazole syntheses, significantly improving yields. researchgate.net

Computational studies on arylpentazoles have shown that polar solvents can enhance the stability of the pentazole ring. acs.orgacs.org The addition of solvation effects in theoretical models, simulating a polar solvent like methanol (B129727), increases the activation energy for the decomposition of arylpentazoles. acs.orgacs.org This stabilization is attributed to the ground state of the arylpentazole being more polar than its transition state during decomposition. acs.orgacs.org

| Solvent | Dielectric Constant (approx.) | Yield (%) | Reference |

|---|---|---|---|

| Water | 80.1 | 90 | researchgate.net |

| Dimethylformamide (DMF) | 36.7 | 75 | researchgate.net |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 70 | researchgate.net |

| Ethanol | 24.5 | 65 | thieme-connect.com |

| Toluene | 2.4 | 0 | researchgate.net |

Theoretical studies further illuminate the role of substituents on pentazole stability. The pentazole ring itself is a strong electron-withdrawing group. energetic-materials.org.cn Computational analyses have confirmed that electron-donating groups in the para position of the benzene (B151609) ring in arylpentazoles increase the stability of the pentazole system, whereas electron-withdrawing groups decrease it. acs.orgwiley-vch.de The electron-withdrawing effect of the pentazole group has been found to be comparable to that of a cyanide (–CN) group. acs.orgacs.org Consequently, the presence of a nitrile group directly on the pentazole ring, as in this compound, is predicted to destabilize the molecule. energetic-materials.org.cn

Low-Temperature Synthetic Protocols for Highly Reactive Species

The inherent instability of many pentazole derivatives necessitates the use of low-temperature synthetic and characterization techniques. Arylpentazoles, for a long time the only experimentally known substituted pentazoles, are typically stored at low temperatures to prevent decomposition. wiley-vch.de For example, the synthesis of p-dimethylaminophenylpentazole and p-hydroxyphenylpentazole is conducted at -40 °C. energetic-materials.org.cn

The stability of substituted pentazoles is highly dependent on the nature of the substituent. Tetrazolylpentazole, for instance, is reported to decompose rapidly at temperatures above -50 °C, requiring characterization by techniques such as 15N-NMR spectroscopy to be performed at -70 °C. wiley-vch.de This extreme thermal sensitivity underscores the necessity of meticulous temperature control throughout the synthesis and analysis process.

Kinetic studies of arylpentazole degradation in a mixture of deuterated methanol and dichloromethane (B109758) have provided quantitative data on their stability, yielding thermodynamic parameters that highlight the delicate nature of these compounds. rsc.org Low-temperature UV-Vis spectroscopy has also been employed to determine the stability of pentazole derivatives in solution, with, for example, a methanol solution of 3,5-dimethyl-4-hydroxyphenylpentazole remaining stable at a critical temperature of -20 °C. researchgate.net

The following table presents decomposition temperatures and required synthesis/characterization temperatures for various pentazole congeners, illustrating the universal requirement for low-temperature protocols in handling these high-energy compounds.

| Compound | Synthesis/Characterization Temperature (°C) | Decomposition Temperature (°C) | Reference |

|---|---|---|---|

| p-Dimethylaminophenylpentazole | -40 (Synthesis) | Stable for a few hours at room temp | wiley-vch.deenergetic-materials.org.cn |

| p-Hydroxyphenylpentazole | -40 (Synthesis) | Decomposes below room temp | energetic-materials.org.cn |

| Tetrazolylpentazole | -70 (NMR Characterization) | > -50 | wiley-vch.de |

| Phenylpentazole | < -20 (Storage) | Decomposes violently at room temp | acs.org |

| 3,5-Dimethyl-4-hydroxyphenylpentazole | -20 (Stable in Methanol) | - | researchgate.net |

Spectroscopic and Structural Elucidation Methodologies for Novel Pentazole Compounds

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and electronic environment of atoms in a molecule. oxinst.comnews-medical.net For a compound like 1H-Pentazolecarbonitrile, both proton (¹H) and nitrogen-15 (B135050) (¹⁵N) NMR are crucial for confirming the structure of the pentazole ring and its substituent.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be relatively simple, characterized by a single resonance corresponding to the proton attached to a nitrogen atom of the pentazole ring. This N-H proton signal would likely appear significantly downfield, a result of the deshielding effect caused by the high electronegativity of the surrounding nitrogen atoms in the aromatic pentazole ring. The precise chemical shift would be sensitive to the solvent and temperature.

¹⁵N NMR Spectroscopy: Given that the molecule is composed predominantly of nitrogen, ¹⁵N NMR is the most definitive technique for characterizing the pentazole ring. However, the low natural abundance (0.37%) and lower gyromagnetic ratio of the ¹⁵N nucleus present significant sensitivity challenges. huji.ac.il Therefore, ¹⁵N isotopic enrichment is often necessary for unambiguous signal detection and assignment.

The ¹⁵N NMR spectrum would provide signals for each unique nitrogen environment within the molecule: the four distinct nitrogen atoms of the pentazole ring and the nitrogen of the nitrile group. Two-dimensional correlation techniques, such as ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC), are vital for assigning these resonances by correlating the N-H proton with its directly attached nitrogen and its neighbors. rsc.orgnih.gov

Below is a table of expected chemical shifts for this compound, based on data from analogous nitrogen heterocycles like pyrazoles and imidazoles. rsc.org

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | N-H of Pentazole | > 9.5 | Expected to be a singlet, highly deshielded. nih.gov |

| ¹⁵N | Nitrile (C≡N) | -140 to -120 | Typical range for nitrile nitrogens. |

| ¹⁵N | N1 (N-H) | -160 to -140 | Protonated nitrogen in a five-membered ring. rsc.org |

| ¹⁵N | N2 / N5 | -20 to +20 | Adjacent to the protonated nitrogen. |

| ¹⁵N | N3 / N4 | -70 to -40 | Nitrogens adjacent to the carbon substituent. |

Dynamic NMR (DNMR) is a powerful technique used to study molecular processes that occur on the NMR timescale, such as conformational changes and tautomerism. nih.govresearchgate.net For this compound, DNMR can be employed to investigate the configurational stability of the N-H proton, which may undergo rapid exchange between the different nitrogen atoms of the pentazole ring in a process known as ring inversion or tautomerization. oatext.com

By recording NMR spectra at various temperatures, the energetics of this process can be determined. At low temperatures, the exchange may be slow enough to observe distinct signals for different tautomeric forms. As the temperature is raised, these signals will broaden and eventually coalesce into a single, time-averaged signal. The temperature at which coalescence occurs can be used to calculate the free energy of activation (ΔG‡), or the inversion barrier, for the tautomerization process. nih.gov

| Parameter | Description | Significance |

|---|---|---|

| Coalescence Temperature (Tc) | The temperature at which two exchanging signals merge into one broad peak. | Used to calculate the rate constant (k) of the dynamic process. |

| Rate Constant (k) | The first-order rate constant for the inversion/exchange process at Tc. | Directly related to the speed of the molecular rearrangement. |

| Free Energy of Activation (ΔG‡) | The energy barrier that must be overcome for the inversion to occur. | Provides a quantitative measure of the configurational stability of the molecule. researchgate.net |

Vibrational Spectroscopic Approaches (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. researchgate.netcardiff.ac.uk

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. mdpi.com Vibrations that result in a change in molecular polarizability are Raman-active. For this compound, symmetric vibrations, such as the symmetric stretching of the pentazole ring, are often strong in the Raman spectrum while being weak or absent in the IR spectrum. This makes Raman spectroscopy particularly useful for characterizing the core structure of the pentazole ring system. mdpi.com

The following table summarizes the expected key vibrational frequencies for this compound.

| Vibrational Mode | Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity/Notes |

|---|---|---|---|---|

| N-H Stretch | N-H | 3500 - 3200 | Weak | Broad in IR due to hydrogen bonding. |

| C≡N Stretch | Nitrile | 2260 - 2200 | 2260 - 2200 | Strong and sharp in both IR and Raman. |

| N=N Stretch | Pentazole Ring | 1600 - 1450 | 1600 - 1450 | Multiple bands expected, characteristic of the aromatic ring. mdpi.com |

| Ring Breathing/Deformation | Pentazole Ring | 1300 - 900 | 1300 - 900 | Complex series of bands in the fingerprint region. Symmetric modes may be strong in Raman. researchgate.net |

X-ray Diffraction Techniques for Solid-State Structural Analysis

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.govwikipedia.org This technique provides an unambiguous determination of molecular structure by measuring how a crystal scatters an X-ray beam. researchgate.net The resulting diffraction pattern is used to calculate an electron density map, from which the positions of all atoms can be determined with high precision. thepharmajournal.com

For this compound, a successful X-ray crystallographic analysis would yield definitive data on:

Bond Lengths: Precise measurements of all N-N, N-C, C-H, and C≡N bond lengths.

Bond Angles: Accurate values for the internal angles of the pentazole ring and the geometry around the substituent carbon.

Planarity: Confirmation of the planarity or deviation from planarity of the pentazole ring.

Intermolecular Interactions: Information on how the molecules pack in the crystal lattice, including any hydrogen bonding involving the N-H group.

The primary challenge for this technique is obtaining a single crystal of sufficient size and quality, which can be particularly difficult for high-energy, potentially unstable compounds.

The table below presents hypothetical, yet chemically reasonable, structural parameters for this compound, based on theoretical calculations and data from related structures like the pentazolate anion (N₅⁻). researchgate.net

| Parameter | Atoms Involved | Expected Value | Significance |

|---|---|---|---|

| Bond Length | N=N | ~ 1.31 Å | Indicates double bond character within the aromatic ring. |

| Bond Length | N-N | ~ 1.35 Å | Indicates single bond character within the aromatic ring. |

| Bond Length | N-C | ~ 1.40 Å | Length of the bond connecting the ring to the nitrile group. |

| Bond Length | C≡N | ~ 1.15 Å | Characteristic triple bond length of a nitrile. |

| Bond Angle | N-N-N | ~ 108° | Internal angle of a five-membered aromatic ring. |

| Bond Angle | N-C-N (ring-C≡N) | ~ 178-180° | Expected to be nearly linear. |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry serves as a critical analytical technique for the characterization of novel compounds, providing vital information on molecular mass and structural features through fragmentation analysis. For a unique and highly nitrogenous compound like this compound (CHN₅), mass spectrometry offers insights into its elemental composition and the stability of its heterocyclic ring system.

High-resolution mass spectrometry (HRMS) is particularly crucial for unambiguously determining the elemental formula of a compound by providing a highly accurate mass measurement. thermofisher.comnih.govnih.gov The exact mass of this compound can be calculated based on the precise masses of its constituent isotopes. The molecular formula for this compound is CHN₆. The theoretical exact mass of the protonated molecule, [M+H]⁺, which is often observed in techniques like electrospray ionization (ESI), is 97.02626906 Da. nih.gov

The pentazole ring is known for its inherent instability and tendency to extrude molecular nitrogen (N₂). Therefore, a primary fragmentation pathway for the molecular ion of this compound (M⁺˙) would likely involve the loss of one or more molecules of dinitrogen. This behavior is well-documented for aryl pentazoles and other polynitrogen compounds.

Another predictable fragmentation pathway involves the cleavage of the nitrile group. Organic nitriles commonly exhibit the loss of a hydrogen cyanide (HCN) molecule (a loss of 27 Da) or a cyano radical (·CN) (a loss of 26 Da). miamioh.edu The stability of the resulting fragment ions will dictate the predominant pathway.

Based on these principles, a proposed fragmentation pattern for this compound is outlined below. The initial ionization would produce the molecular ion, which would then undergo a series of fragmentation steps.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound ([M+H]⁺)

| Ion Formula | Calculated m/z |

| CH₂N₅⁺ | 96.0208 |

| CHN₆⁺ | 97.0263 |

Table 2: Predicted Fragmentation Pattern for this compound

| Proposed Fragment Ion | Formula | m/z (Nominal) | Neutral Loss |

| Molecular Ion | [CHN₅]⁺˙ | 96 | - |

| Fragment 1 | [CHN₃]⁺˙ | 68 | N₂ |

| Fragment 2 | [CH]⁺˙ | 40 | 2N₂ |

| Fragment 3 | [CN]⁺ | 26 | HN₅ |

| Fragment 4 | [HN₅]⁺˙ | 70 | CN |

The fragmentation would likely initiate with the loss of a molecule of nitrogen from the pentazole ring, a characteristic fragmentation for such nitrogen-rich heterocycles. researchgate.net This would lead to a fragment ion at m/z 68. Subsequent loss of a second nitrogen molecule would result in a fragment at m/z 40. Alternatively, cleavage of the C-C bond between the pentazole ring and the nitrile group could lead to the formation of a cyano radical and a pentazole cation, or vice-versa. The fragmentation of 5-substituted tetrazoles has been shown to be a reversal of their common synthetic pathway, which is the cycloaddition of nitriles to hydrazoic acid. rsc.org This suggests that the pentazole ring itself could fragment into smaller nitrogen-containing species.

It is important to note that these fragmentation pathways are predictive and would require experimental verification through techniques such as tandem mass spectrometry (MS/MS) to confirm the parent-daughter ion relationships. The use of soft ionization techniques could help in preserving the molecular ion for initial mass determination, while harder ionization methods like electron impact (EI) would be more suitable for inducing fragmentation and elucidating the structure. uni-saarland.de

Reactivity and Transformation Pathways of 1h Pentazolecarbonitrile

Theoretical Investigations of Reactivity Towards Electrophiles and Nucleophiles

Theoretical studies based on quantum chemical calculations, particularly Frontier Molecular Orbital (FMO) theory, provide a framework for understanding the reactivity of 1H-pentazolecarbonitrile. youtube.comyoutube.comunesp.br FMO theory posits that the reactivity of a molecule is primarily governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) with the corresponding orbitals of a reacting species. youtube.comyoutube.com

For this compound, the distribution of the HOMO and LUMO indicates the likely sites for electrophilic and nucleophilic attack. The HOMO is generally associated with the most electron-rich and easily polarizable regions of the molecule, making them susceptible to attack by electrophiles. youtube.com Conversely, the LUMO is located at the most electron-deficient sites, which are the preferred targets for nucleophiles. youtube.com

Computational analyses of related nitrogen-rich heterocyclic compounds suggest that the nitrogen atoms of the pentazole ring are the primary centers of reactivity. The specific locations of the HOMO and LUMO in this compound would determine which nitrogen atoms are more susceptible to electrophilic or nucleophilic attack. The presence of the electron-withdrawing carbonitrile group is expected to significantly influence the electronic distribution within the pentazole ring, thereby affecting its reactivity profile.

Detailed computational studies involving the mapping of electrostatic potential and the analysis of frontier orbital densities for this compound are necessary to provide precise predictions of its reactivity towards a range of electrophiles and nucleophiles. Such studies would be invaluable for guiding synthetic efforts and for understanding its decomposition pathways initiated by chemical attack.

Mechanistic Studies of Thermal and Photochemical Decomposition

The thermal and photochemical decomposition of pentazole derivatives are critical areas of study due to their implications for the stability and safe handling of these energetic compounds. While specific mechanistic studies on this compound are not extensively reported, analogies can be drawn from studies on related arylpentazoles.

Thermal Decomposition: Investigations into the thermal decomposition of substituted arylpentazoles have indicated that the primary pathway involves the cleavage of a nitrogen-nitrogen (N–N) bond within the pentazole ring. This initial bond scission leads to the formation of an aryl azide (B81097) and the release of molecular nitrogen (N₂). This decomposition pathway is a first-order reaction. The stability of the pentazole ring in these compounds is influenced by the nature of the substituent on the aryl ring, with electron-donating groups generally enhancing stability.

The proposed thermal decomposition mechanism for a substituted arylpentazole is as follows:

N-N Bond Cleavage: The pentazole ring undergoes cleavage of one of its N-N single bonds.

Nitrogen Extrusion: This is followed by the elimination of a molecule of dinitrogen (N₂).

Formation of Aryl Azide: The remaining fragment rearranges to form the corresponding aryl azide.

It is plausible that this compound follows a similar thermal decomposition pathway, initiated by the cleavage of an N-N bond in the pentazole ring to yield cyanogen (B1215507) azide and dinitrogen.

Photochemical Decomposition: The photochemical decomposition of azole compounds, such as tetrazoles, often proceeds through the formation of highly reactive intermediates like nitrenes upon the extrusion of N₂. Photolysis of tetrazole derivatives has been shown to lead to various products depending on the reaction conditions and the nature of the substituents. It is anticipated that the photochemical decomposition of this compound would also involve the loss of N₂ to generate a reactive cyanonitrene intermediate, which could then undergo various subsequent reactions.

| Decomposition Type | Proposed Initial Step | Primary Products | Key Intermediates |

| Thermal | N-N bond cleavage in the pentazole ring | Cyanogen azide and N₂ | - |

| Photochemical | Photoinduced N₂ extrusion | Various nitrogen-containing compounds | Cyanonitrene |

Pathways to Related High-Nitrogen Architectures from this compound Precursors

While the use of this compound as a direct precursor for other high-nitrogen architectures is an area of ongoing research, its potential lies in the reactivity of the pentazole ring and the cyano group. Ring transformation reactions, where the pentazole ring is converted into other heterocyclic systems, are a plausible synthetic strategy.

For instance, cycloaddition reactions involving the pentazole ring could lead to the formation of more complex polynitrogen structures. Additionally, the decomposition of this compound to generate reactive intermediates could be harnessed for the synthesis of other high-nitrogen compounds. For example, the in situ generation of cyanogen azide from the thermal decomposition of this compound could be utilized in cycloaddition reactions with unsaturated substrates to synthesize various nitrogen-containing heterocycles.

Future Research Directions and Conceptual Advancements in Pentazole Chemistry

Exploration of Novel Synthetic Routes to Unsubstituted and Substituted Pentazoles

The synthesis of the pentazole ring system remains a significant challenge due to the high endothermicity and inherent instability of polynitrogen compounds. Historically, aryl-substituted pentazoles were the first to be synthesized and have served as crucial precursors for the generation of the pentazolate anion (cyclo-N₅⁻) researchgate.netflinders.edu.au. However, the development of more direct, versatile, and scalable synthetic methodologies is a primary objective for future research.

Current advancements have enabled the isolation of numerous pentazolate salts, often through metathesis reactions or by cleaving the C-N bond in aryl pentazoles researchgate.netflinders.edu.au. A key area of future exploration involves moving beyond these foundational methods to develop novel synthetic pathways. These may include:

[3+2] Cycloaddition Reactions: While a common method for synthesizing other azoles like tetrazoles from nitriles and azides, its application to form the pentazole ring directly under mild conditions is a coveted goal nih.govscielo.br. Research into novel catalysts and reaction conditions that could facilitate the cycloaddition of an azide (B81097) with a diazene (N=N) species or other N₂ synthons is a promising avenue.

High-Pressure Synthesis: High-pressure conditions have been shown to stabilize polynitrogen compounds, suggesting a viable route for synthesizing novel pentazolate salts and derivatives researchgate.netrsc.org. Exploring precursors that can be effectively transformed into pentazolic structures under pressure is an active area of investigation researchgate.net.

Flow Chemistry and Microfluidics: For handling highly energetic and unstable intermediates, continuous flow reactors offer significant safety and efficiency advantages over traditional batch chemistry. Developing flow-based syntheses could enable better control over reaction parameters and allow for the safe generation and immediate use of pentazole derivatives.

The synthesis of specifically functionalized pentazoles, such as 1H-Pentazolecarbonitrile, which adds a reactive nitrile group to the unstable ring, remains a largely conceptual target. Achieving this would require innovative protective group strategies and reaction pathways that avoid the decomposition of the pentazole core.

Development of Predictive Computational Models for Enhanced Stability Design

Given the experimental difficulties and potential hazards associated with pentazole chemistry, computational modeling has become an indispensable tool. Theoretical studies not only predict the properties of yet-to-be-synthesized molecules but also provide crucial insights to guide experimental efforts acs.org.

Future research will focus on developing more sophisticated and accurate predictive models to address the core challenge of pentazole instability. Key directions include:

High-Level Ab Initio and DFT Methods: Continued application of Density Functional Theory (DFT) and other high-level computational methods is essential for accurately calculating the geometries, vibrational frequencies, and decomposition pathways of pentazole derivatives rsc.orgacs.org. These studies help in understanding the subtle electronic and structural factors that govern stability.

Machine Learning and AI: The integration of machine learning (ML) and artificial intelligence (AI) offers a new frontier for materials discovery umn.edu. By training algorithms on existing data from DFT calculations and known experimental results, ML models can rapidly screen vast chemical spaces for novel, stable pentazole-based structures. However, it is critical to refine these models to predict thermodynamic stability (i.e., the decomposition energy) accurately, as simply predicting formation energy does not guarantee a correct stability assessment umn.edu.

Solid-State and Intermolecular Interaction Modeling: The stability of pentazolate salts is often significantly enhanced in the solid state through intermolecular forces such as hydrogen bonding, π-π stacking, and coordination with metal cations researchgate.netflinders.edu.au. Future computational models must increasingly focus on simulating these crystal lattice interactions to predict the stability of bulk materials, which is more relevant for practical applications than the stability of isolated gas-phase molecules.

These computational tools will be vital in designing substituted pentazoles, like this compound, where the electron-withdrawing nature of the nitrile group can be computationally modeled to predict its influence on the aromaticity and kinetic stability of the pentazole ring.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1H-pentazolecarbonitrile derivatives, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of pentazolecarbonitrile derivatives often involves cyclocondensation reactions or Vilsmeier-Haack formylation. For example, pyrazolecarbonitrile analogs are synthesized via the reaction of hydrazines with β-ketonitriles under acidic conditions, followed by dehydration . Optimization can include solvent selection (e.g., DMF for polar intermediates), temperature control (e.g., 0–90°C gradients), and catalyst screening (e.g., phosphoryl chloride for formylation) to improve yields (70–80%) and purity . Characterization via IR and ¹H-NMR is critical to confirm nitrile (-C≡N) and pentazole ring formation .

Q. How should researchers validate the structural integrity of this compound compounds post-synthesis?

- Methodological Answer : Multi-spectral analysis is essential. IR spectroscopy identifies nitrile stretches (~2200 cm⁻¹) and pentazole ring vibrations. ¹H-NMR confirms proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, methylene groups at δ 4.0–5.0 ppm). High-resolution mass spectrometry (HRMS) validates molecular weights, while X-ray crystallography resolves ambiguities in regiochemistry or tautomerism .

Q. What solvent systems are compatible with this compound in functionalization reactions?

- Methodological Answer : Polar aprotic solvents (DMF, DMSO) are preferred for electrophilic substitutions due to their ability to stabilize intermediates. For nucleophilic additions (e.g., Grignard reactions), THF or ethers are suitable. Aqueous workup protocols must avoid prolonged exposure to strong bases or acids to prevent nitrile hydrolysis .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity and stability of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level can model electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack. Solvent effects are incorporated via the Polarizable Continuum Model (PCM). Stability studies may focus on ring strain in pentazole systems and resonance stabilization of nitrile groups .

Q. What strategies resolve contradictions in spectral data for this compound analogs (e.g., unexpected coupling patterns in NMR)?

- Methodological Answer : Contradictions often arise from tautomerism or impurities. For example, unexpected splitting in ¹H-NMR may indicate dynamic equilibrium between tautomers. Variable-temperature NMR or deuterium exchange experiments can confirm this. Cross-validation with ¹³C-NMR and 2D techniques (COSY, HSQC) resolves ambiguities. Contaminated samples require repurification via column chromatography or recrystallization .

Q. How do substituents on the pentazole ring influence the compound’s electronic and biological properties?

- Methodological Answer : Electron-withdrawing groups (e.g., -NO₂, -CN) enhance electrophilicity and reactivity in cycloaddition reactions. Hammett constants (σ) correlate substituent effects on reaction rates. Biological activity (e.g., enzyme inhibition) is assessed via in vitro assays (IC₅₀ measurements) and molecular docking to identify binding interactions with target proteins .

Q. What are the challenges in scaling up this compound synthesis while maintaining regioselectivity?

- Methodological Answer : Batch scaling introduces heat transfer inefficiencies, risking side reactions. Flow chemistry improves temperature control and mixing. Regioselectivity is maintained using directing groups (e.g., -OMe) or steric hindrance strategies. Process Analytical Technology (PAT) tools monitor reaction progress in real time .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound derivatives?

- Methodological Answer : Cross-check purity via HPLC or TLC. Replicate synthesis using literature protocols (e.g., solvent ratios, drying times). If discrepancies persist, consider polymorphism (e.g., DSC analysis) or solvent inclusion in crystal lattices. Collaborative verification with independent labs is recommended .

Q. What frameworks (e.g., FINER criteria) ensure rigorous experimental design for novel this compound applications?

- Methodological Answer : Apply the FINER framework:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.